molecular formula C11H14O2 B8599306 Propionic acid, 3-ethylphenyl ester

Propionic acid, 3-ethylphenyl ester

Cat. No. B8599306
M. Wt: 178.23 g/mol
InChI Key: IHWMLAOSOIZYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481758B2

Procedure details

To a solution of 68 g of methyl-phosphonic-acid dimethyl ester (MW=124.8; 1.6 eq.) in 325 mL of THF was added 218 mL of n-hexyllithium (2.5M in hexane; 1.6 eq.) at −80° C. The mixture was stirred for 30 min and a solution of 60 g of ethyl-3-phenyl propionate (MW=178.23, d=1.01, 1.0 eq.) in 90 mL of THF was added. The mixture was allowed to warm to ambient temperature and 150 mL of water were added. After separation of the layers the organic layer was extracted twice with water. The pH value of the combined aqueous layers was adjusted to pH=2 with 5M HCl and then extracted twice with DCM. Removal of the organic solvents under reduced pressure gave 89 g of the title compound (Assay: 86.8%; Yield=89.7%). It is not necessary to dry to completion, a 50 w % solution in MED is also suitable for the next step.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
89.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH3:7])(=[O:6])[O:4][CH3:5].[CH2:8]([Li])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH3:15][CH2:16][C:17]1C=CC=C(OC(CC)=O)C=1.[OH2:28]>C1COCC1>[CH3:1][O:2][P:3]([CH2:7][C:8](=[O:28])[CH2:9][CH2:10][C:11]1[CH:17]=[CH:16][CH:15]=[CH:13][CH:12]=1)(=[O:6])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
COP(OC)(=O)C
Name
Quantity
218 mL
Type
reactant
Smiles
C(CCCCC)[Li]
Name
Quantity
325 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
CCC1=CC(=CC=C1)OC(=O)CC
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of the layers the organic layer
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM
CUSTOM
Type
CUSTOM
Details
Removal of the organic solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COP(OC)(=O)CC(CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.